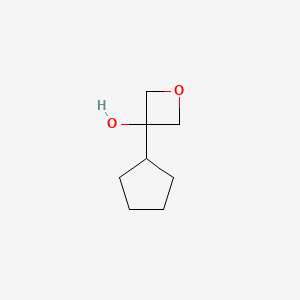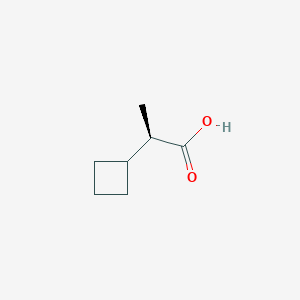
(R)-2,3-Dihydro-1H-indene-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,3-Dihydro-1H-indene-2,5-diamine is an organic compound with a unique bicyclic structure It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-2,5-dione using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-2,5-diamine may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions is optimized for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-2,5-diamine can undergo oxidation reactions to form corresponding imines or ketones.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or ketones.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
類似化合物との比較
(S)-2,3-Dihydro-1H-indene-2,5-diamine: The enantiomer of the compound with similar chemical properties but different chiral configuration.
2,3-Dihydro-1H-indene-2,5-dione: The ketone precursor used in the synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine.
Indene: The parent hydrocarbon structure without the amino groups.
Uniqueness: ®-2,3-Dihydro-1H-indene-2,5-diamine is unique due to its chiral nature and the presence of two amino groups, which make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
InChIキー |
FZOKDSSCQAFGDX-SECBINFHSA-N |
異性体SMILES |
C1[C@H](CC2=C1C=CC(=C2)N)N |
正規SMILES |
C1C(CC2=C1C=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)



![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)


